REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C([N-]C(C)C)(C)C.[Li+].Cl[Si](C)(C)C.Cl[C:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[C:23]([CH:4]1[C:3](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:6][CH2:5]1)([CH3:26])([CH3:25])[CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
10.1 g
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Type
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reactant
|
Smiles
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CC1(C(CCC1)=O)C
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
|
Name
|
silyl enol ether
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
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ClC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After 15 min of stirring at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at this temperature and 2 h at room temp
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The formed suspension was filtered off by suction with the aid of a sintered funnel
|
Type
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WASH
|
Details
|
washed with Et2O (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
After stifling for further 30 min at −60° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×400 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10% aq. NaHCO3 solution (2×150 ml) and brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel FC (pentane/Et2O, 98:2, Rf=0.27)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(C1=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |